Insulinotropic Potency of (2S,3R,4S) 4-OH-Ile vs. Minor Isomer and Structural Analogues
In a direct head-to-head comparison, the major isomer (2S,3R,4S) of 4-hydroxyisoleucine exhibited superior insulinotropic potency relative to its minor isomer (2R,3R,4S), the lactone form, and several structurally related γ-hydroxyvalines. The threshold concentration for a significant increase (P<0.05) in insulin release from incubated isolated rat islets was 200 µM for (2S,3R,4S) 4-hydroxyisoleucine, compared to 500 µM for (2S,4R) and (2S,4S) γ-hydroxynorvalines and (2S,3S) and (2S,3R) γ-hydroxyvalines, and ≥1 mM for other congeners [1]. In the isolated perfused rat pancreas model, only the major isomer (200 µM) potentiated insulin release in the presence of 8.3 mM glucose; the minor isomer and lactone form were inactive [1].
| Evidence Dimension | Threshold Concentration for Significant Insulin Release (Isolated Rat Islets) |
|---|---|
| Target Compound Data | 200 µM (2S,3R,4S) 4-hydroxyisoleucine |
| Comparator Or Baseline | 500 µM (γ-hydroxynorvalines and γ-hydroxyvalines); ≥1 mM (other congeners); inactive (minor isomer, lactone form) |
| Quantified Difference | 2.5- to >5-fold lower threshold; minor isomer/lactone show no activity |
| Conditions | Isolated rat pancreatic islets incubated with 8.3 mM glucose; isolated perfused rat pancreas ex vivo |
Why This Matters
Procurement of the pure (2S,3R,4S) isomer is essential to achieve the documented insulinotropic effect at physiologically relevant concentrations; substitution with other stereoisomers or the lactone form results in either substantially reduced potency or complete loss of activity.
- [1] Broca, C., et al. (2000). '4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion.' European Journal of Pharmacology, 390(3), 339-345. PMID: 10708743. View Source
